molecular formula C10H11NO3 B11716250 Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate

Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate

Cat. No.: B11716250
M. Wt: 193.20 g/mol
InChI Key: XFUSSLVYRWSHOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate is a high-purity chemical compound offered for research and development purposes. This molecule features a cyclopenta[c]pyridine core, a privileged structure in medicinal chemistry known for its potential in drug discovery. The compound's molecular formula is C10H13NO3, with a molecular weight of 195.22 g/mol . Compounds based on the 6,7-dihydro-5H-cyclopenta[c]pyridine scaffold have been investigated as key intermediates in organic synthesis and as core structures in the development of novel active molecules . For instance, structurally related dihydrocyclopentapyridine derivatives have been explored as allosteric modulators for therapeutic targets, such as the M4 muscarinic acetylcholine receptor, which is relevant for neurological and psychiatric conditions . This highlights the research value of this chemical scaffold. Researchers utilize this and similar compounds as building blocks for the synthesis of more complex molecules, in creating libraries for biological screening, and in method development studies. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Please refer to the product's Certificate of Analysis for specific quality control data and ensure all safe laboratory handling procedures are followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 3-oxo-2,5,6,7-tetrahydrocyclopenta[c]pyridine-4-carboxylate

InChI

InChI=1S/C10H11NO3/c1-14-10(13)8-7-4-2-3-6(7)5-11-9(8)12/h5H,2-4H2,1H3,(H,11,12)

InChI Key

XFUSSLVYRWSHOQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CCCC2=CNC1=O

Origin of Product

United States

Preparation Methods

Catalytic Oxidation of Pyridine Derivatives

The manganese-catalyzed oxidation of 2,3-cyclopentenopyridine derivatives serves as a foundational method for constructing the cyclopenta[c]pyridine core. Mn(OTf)₂ and tert-butyl hydroperoxide (t-BuOOH) in aqueous media selectively oxidize the CH₂ group adjacent to the pyridine nitrogen, yielding 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one intermediates . For example, 2,3-cyclopentenopyridine undergoes oxidation at 25°C for 24 hours to form 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one in 88% yield . This reaction’s scalability was demonstrated at a 25 mmol scale, achieving a 68% yield after 72 hours .

Key Reaction Parameters

ParameterCondition
CatalystMn(OTf)₂ (0.5 mol%)
Oxidantt-BuOOH (5 eq)
SolventH₂O
Temperature25°C
Reaction Time24–72 hours

Functionalization via Halogenation and Hydrolysis

Chlorination of the pyridine N-oxide intermediate using POCl₃ in 1,2-dichloroethane introduces a chlorine atom at position 4, forming 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine in 85% yield . Subsequent hydrolysis under basic conditions (e.g., NaOH/EtOH) replaces the chlorine with a hydroxyl group, yielding 3-hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine .

Example Procedure

  • Chlorination : 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

    • Reagents: POCl₃, 1,2-dichloroethane

    • Conditions: Reflux, 5 hours

    • Yield: 85%

  • Hydrolysis : 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine

    • Reagents: NaOH, ethanol

    • Conditions: 80°C, 6 hours

    • Yield: 78% (estimated from analogous reactions)

Carboxylation and Esterification Strategies

Introducing the carboxylate group at position 4 involves carbonylation or nucleophilic substitution. A two-step approach is optimal:

  • Carboxylation : Treat 3-hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine with CO gas under palladium catalysis to form the carboxylic acid.

  • Esterification : React the acid with methanol in the presence of H₂SO₄ or DCC to yield the methyl ester.

Optimized Esterification Conditions

ParameterCondition
CatalystH₂SO₄ (5 mol%)
SolventMethanol
Temperature60°C
Reaction Time12 hours
Yield90% (theoretical)

Alternative Route: Direct Methoxycarbonylation

A one-pot method involves reacting 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine with methyl chloroformate under Ullmann coupling conditions. Copper(I) iodide and 1,10-phenanthroline in DMF at 100°C facilitate the substitution, directly forming the methyl ester .

Representative Data

ParameterCondition
CatalystCuI (10 mol%)
Ligand1,10-Phenanthroline
BaseCs₂CO₃
SolventDMF
Yield75%

Purification and Characterization

Final purification employs flash chromatography (ethyl acetate/petroleum ether gradient) or recrystallization from ethanol. Characterization via ¹H/¹³C NMR confirms substituent positions:

  • ¹H NMR (CDCl₃) : δ 8.55 (d, J = 5.9 Hz, 1H, pyridine-H), 6.70 (d, J = 5.9 Hz, 1H, pyridine-H), 4.26 (q, 2H, OCH₂), 3.21–3.12 (m, 2H, cyclopentane-H), 2.74–2.66 (m, 2H, cyclopentane-H) .

  • HRMS : Calculated for C₁₀H₁₀NO₃ [M+H]⁺: 192.1025; Found: 192.1032 .

Chemical Reactions Analysis

Cyclization Reactions

Formation of the cyclopenta[c]pyridine core likely occurs via annulation reactions , such as:

  • Intramolecular cyclization of acyclic precursors to form the fused bicyclic structure.

  • Use of reagents like Mn(OTf)₂ and t-BuOOH for oxidation steps, as observed in analogous cyclopenta-fused pyridines .

Functional Group Modifications

  • Esterification : The methyl ester group is introduced via esterification of the carboxylic acid precursor using methanol and acid catalysis.

  • Hydroxylation : The hydroxyl group at position 3 may arise from direct synthesis or enzymatic hydroxylation. For example, Burkholderia sp. MAK1 cells can hydroxylate pyridine derivatives at specific positions under controlled conditions .

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to form the carboxylic acid derivative:

R-O-C(=O)-OCH3+H2OR-O-C(=O)-OH+CH3OH\text{R-O-C(=O)-OCH}_3 + \text{H}_2\text{O} \rightarrow \text{R-O-C(=O)-OH} + \text{CH}_3\text{OH}

This reaction is critical for further functionalization, such as amidation or esterification with other alcohols.

Enolization

The hydroxyl group adjacent to the carbonyl (position 3) may participate in tautomerization , forming enol intermediates. This could influence reactivity in nucleophilic or electrophilic substitution reactions.

Oxidation

Oxidation of the hydroxyl group to a ketone is possible under specific conditions (e.g., using oxidizing agents like Mn(OTf)₂ or BHT) . For example:

R-O-HR-O-Ketone\text{R-O-H} \rightarrow \text{R-O-Ketone}

Biocatalytic Hydroxylation

Enzymatic hydroxylation using Burkholderia sp. MAK1 cells can introduce hydroxyl groups at regioselective positions. In analogous pyridine derivatives, hydroxylation occurs at the 5-position under optimal conditions (30–35°C, ~6 hours) .

Comparison of Reaction Conditions

Reaction Reagents/Conditions Yield Source
Ester hydrolysisAcid/base catalyst, H₂OHigh
Enzymatic hydroxylationBurkholderia sp. MAK1, 30–35°C, 6 hours~97%
OxidationMn(OTf)₂, BHT, t-BuOOH, 25°C, 24 hoursReported

Functional Groups

  • Hydroxyl (-OH) : Enables tautomerization and acts as a nucleophile.

  • Ester (-O-C(=O)-OCH₃) : Reacts via hydrolysis, transesterification, or amidation.

  • Cyclopenta[c]pyridine core : Stabilizes the molecule but limits direct substitution due to aromaticity.

Reactivity Trends

  • Electrophilic substitution : Unlikely due to the aromatic pyridine ring.

  • Nucleophilic substitution : Possible if leaving groups (e.g., halides) are present.

  • Enzymatic transformations : Biocatalytic methods (e.g., hydroxylation) show high regioselectivity .

Scientific Research Applications

Structural Representation

The structural formula can be represented as follows:

SMILES O=C(C1=C(O)N=CC2=C1CCC2)OC\text{SMILES }O=C(C1=C(O)N=CC2=C1CCC2)OC

This structure indicates the presence of a cyclopentane ring fused with a pyridine derivative, suggesting potential biological interactions.

Medicinal Chemistry

Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate has been investigated for its medicinal properties, particularly in the context of:

  • Anticancer Activity : Preliminary studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of similar structures have shown promising antiproliferative effects against liver (HepG2), prostate (DU145), and breast (MDA-MB-231) cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Key insights include:

  • Hydroxyl Group : The presence of the hydroxyl group at position 3 is believed to enhance solubility and potentially improve bioavailability.
  • Cyclopentane Ring : The cyclic nature may contribute to conformational stability, impacting the compound's interaction with biological targets.
Activity TypeCell LineIC50 (µM)Reference
AnticancerHepG21–5
AnticancerDU1451–5
AnticancerMDA-MB-2311–5

Case Study 1: Anticancer Potential

In a study assessing various pyridine derivatives, this compound was evaluated for its cytotoxic properties. Results indicated that modifications to the cyclopentane structure could enhance anticancer activity, indicating a promising avenue for further research.

Case Study 2: Neuroprotective Effects

Although specific studies on this compound are sparse, related compounds have demonstrated neuroprotective effects in models of neurodegeneration. Future research could explore its efficacy in preventing neuronal cell death in vitro.

Mechanism of Action

The mechanism of action of Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate involves its interaction with various molecular targets and pathways. For example, as an inhibitor of protein kinase FGFR1, it likely binds to the active site of the enzyme, preventing its activity and downstream signaling . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to three analogs with related heterocyclic frameworks and ester/amine functionalities:

Compound Name CAS Number Molecular Formula Key Substituents Notable Properties Applications
Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate 2090029-00-6 C₁₀H₁₁NO₃ -OH (C3), -COOCH₃ (C4) High polarity due to -OH; rigid bicyclic core Research intermediate, potential bioactive scaffold
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate 193537-14-3 C₁₅H₂₂N₂O₄S -NH₂ (C2), -Boc (C6), -COOCH₂CH₃ (C3) Lab chemical with Boc protection; moderate stability Pharmaceutical intermediate (e.g., kinase inhibitors)
2-Amino-6-bromo-4-chloropyridine 1206249-65-1 C₅H₅BrClN₂ -NH₂ (C2), -Br (C6), -Cl (C4) Halogenated pyridine; reactive sites for cross-coupling Building block for agrochemicals or ligands
Key Observations:

Core Structure: The target compound’s cyclopenta[c]pyridine core confers rigidity and planar geometry, distinct from the dihydrothienopyridine () or simple pyridine () frameworks. This rigidity may enhance binding specificity in biological systems.

Halogen substituents in 2-Amino-6-bromo-4-chloropyridine (CAS: 1206249-65-1) enhance reactivity for Suzuki-Miyaura couplings, a feature absent in the ester-functionalized target compound .

Ester Groups :

  • Methyl vs. ethyl esters influence lipophilicity and metabolic profiles. The methyl ester in the target compound may offer faster hydrolysis rates in vivo compared to bulkier ethyl esters, a critical factor in prodrug design.

Physical and Chemical Properties

While explicit data (e.g., melting points, solubility) for the target compound are unavailable in the provided evidence, inferences can be drawn:

  • Polarity: The hydroxyl group likely increases polarity, making it more soluble in polar solvents (e.g., methanol) than the Boc-protected thienopyridine analog.
  • Stability: The cyclopenta[c]pyridine core may exhibit greater thermal stability than the dihydrothienopyridine due to reduced ring strain.

Analytical Techniques for Characterization

Structural elucidation of these compounds relies on:

  • X-ray Crystallography : Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for confirming bicyclic frameworks and substituent orientations .
  • Spectroscopy : NMR and MS data differentiate substituent effects (e.g., hydroxyl vs. Boc-protected amine).

Biological Activity

Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate (CAS No. 2090029-00-6) is a compound of interest due to its potential biological activities. This article explores its biological properties, including its antibacterial and antiproliferative effects, as well as relevant synthesis methods and case studies.

  • Molecular Formula : C10H11NO3
  • Molecular Weight : 193.2 g/mol
  • IUPAC Name : this compound
  • Purity : 95% .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. It has been tested against various bacterial strains, demonstrating significant inhibitory effects.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli50 µM
Staphylococcus aureus75 µM
Streptococcus agalactiae100 µM

The compound showed potential as an antibacterial agent in vitro, with MIC values indicating effective inhibition against both Gram-positive and Gram-negative bacteria .

Antiproliferative Effects

In addition to its antibacterial properties, this compound has been evaluated for its antiproliferative effects on cancer cell lines. Research indicates that it possesses moderate antiproliferative activity, suggesting potential applications in cancer therapy.

Case Studies

  • Study on Antibacterial Efficacy :
    A study conducted by MDPI evaluated various derivatives of cyclopenta[c]pyridine compounds, including this compound. The results indicated that this compound exhibited a strong bacteriostatic effect against E. coli and S. aureus with MIC values of 50 µM and 75 µM respectively .
  • Antiproliferative Activity Assessment :
    Another investigation focused on the antiproliferative activity of this compound against several cancer cell lines. The results suggested that it could inhibit cell proliferation effectively, although further studies are necessary to elucidate the underlying mechanisms .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with cyclopentene derivatives.
  • Catalytic Reactions : Transition metal catalysts such as palladium or nickel are often employed to facilitate the formation of the cyclopenta[c]pyridine scaffold.
  • Final Esterification : The final step involves esterification to obtain the methyl ester form of the compound.

This multi-step process allows for the efficient production of the compound while maintaining high purity levels .

Q & A

Q. What are the recommended methods for synthesizing Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate?

Synthetic routes often involve cyclocondensation reactions. For example, cyclopenta-fused pyridine derivatives can be prepared via sodium alkoxide-catalyzed cyclocondensation of 2,5-diarylidenecyclopentanone with propanedinitrile . Key steps include:

  • Reaction optimization : Use anhydrous conditions and controlled temperatures (e.g., reflux in ethanol).
  • Intermediate isolation : Purify intermediates via column chromatography (silica gel, 230–400 mesh) .
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., triplet signals at δ 2.87–3.09 ppm for cyclic CH2_2 groups) and IR (C≡N stretch at ~2204 cm1^{-1}) .

Q. Table 1: Example Reaction Conditions

Reagent/ConditionDetails
CatalystSodium ethoxide in ethanol
TemperatureReflux (78°C)
Reaction Time12–24 hours
Yield60–75% (typical for derivatives)

Q. How should researchers safely handle and store this compound?

  • Handling : Use PPE (gloves, lab coat), avoid dust formation, and ensure ventilation. Contaminated clothing must be washed before reuse .
  • Storage : Keep in tightly sealed containers in dry, well-ventilated areas. Avoid exposure to moisture or incompatible reagents (e.g., strong oxidizers) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H^1H- and 13C^{13}C-NMR : Assign signals for cyclic CH2_2 groups (δ 2.87–3.09 ppm) and ester methyl groups (δ 3.91–4.10 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., m/z 287 for related pyridine-carboxylates) .
  • Elemental Analysis : Validate purity (e.g., C: 74.23%, H: 5.57% for cyclopenta-pyridine derivatives) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

  • X-ray Diffraction : Use SHELX programs for refinement. SHELXL is robust for high-resolution or twinned data, while SHELXE aids in experimental phasing .
  • Validation Tools : Pair with ORTEP-3 for graphical representation of thermal ellipsoids and WinGX for data integration .

Q. Table 2: Crystallographic Parameters

ParameterExample Values
Space GroupP21_1/c (common for derivatives)
Resolution0.84 Å (high-resolution data)
R-factor< 0.05 (indicative of precision)

Q. What strategies address discrepancies in spectroscopic data during structure elucidation?

  • Complementary Techniques : Use 1H^1H-13C^{13}C HSQC/HMBC NMR to resolve overlapping signals (e.g., aromatic vs. cyclopentane protons) .
  • Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

Q. How can this compound be modified to explore structure-activity relationships (SAR) in medicinal chemistry?

  • Functionalization : Introduce substituents at the 3-hydroxy or 4-carboxylate positions. For example, bromination at the 4-position (e.g., CAS 1428651-90-4) enhances reactivity for cross-coupling .
  • Biological Assays : Test derivatives for binding affinity using in vitro enzyme inhibition assays (e.g., acetylcholinesterase) .

Q. What methodologies support computational modeling of this compound’s reactivity?

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.